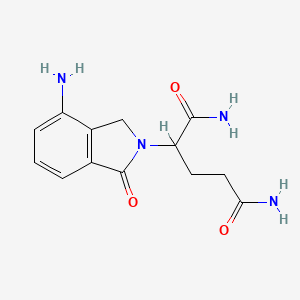

2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide

Description

2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide is a pharmaceutical impurity associated with lenalidomide, a thalidomide analog used in treating multiple myeloma and myelodysplastic syndromes. Its molecular formula is C₁₃H₁₆N₄O₃, with a molecular weight of 276.29 g/mol. Structurally, it features a pentanediamide backbone linked to a 4-amino-1-oxoisoindoline moiety, distinguishing it from the parent drug lenalidomide by the absence of the phthalimide ring and the presence of a terminal amide group. This compound is critical in quality control during drug manufacturing, as impurities can affect the safety and efficacy of therapeutic agents.

Properties

Molecular Formula |

C13H16N4O3 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanediamide |

InChI |

InChI=1S/C13H16N4O3/c14-9-3-1-2-7-8(9)6-17(13(7)20)10(12(16)19)4-5-11(15)18/h1-3,10H,4-6,14H2,(H2,15,18)(H2,16,19) |

InChI Key |

VQHPHJCNTXZKPR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-oxoindoline + ethyl chloroacetate, K2CO3, KI, acetone, reflux 3 h at 60 °C | N-alkylated ester intermediate | 90–93 |

| 2 | Acyl transfer | Intermediate ester + hydrazine monohydrate, reflux in ethanol | Hydrazide intermediate | Moderate |

| 3 | Aldol condensation | Hydrazide + benzaldehyde/isatin, reflux or room temp | Substituted isoindolinone derivatives | Moderate |

| 4 | Amidation or coupling | Appropriate pentanediamide precursor, coupling agents, solvent control | Final compound 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide | Variable |

Alternative Synthetic Approaches

Recent research highlights the use of molecular glue synthesis and Ugi-tetrazole reactions for constructing lenalidomide pharmacophores, which are structurally related to this compound. For example, amine building blocks containing the lenalidomide pharmacophore are synthesized via reductive amination of aldehydes with sodium triacetoxyborohydride in solvents like trifluoroethanol or dichloromethane, followed by deprotection steps with 4N HCl in dioxane. These amine intermediates can be further reacted with paraformaldehyde, isocyanides, and TMSN3 in the presence of DIPEA to yield target compounds with structural similarity to this compound.

Reaction Conditions and Optimization

- Solvents: Acetone, ethanol, dichloromethane, trifluoroethanol, and dioxane are commonly used depending on the step.

- Catalysts/Additives: Potassium carbonate, potassium iodide, sodium triacetoxyborohydride, and DIPEA are typical additives to facilitate reactions.

- Temperature: Reflux conditions (50–80 °C) are often employed to drive reactions to completion.

- Purification: Intermediates are often used without further purification, but final products require chromatographic purification and characterization.

Analytical Verification

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm structural integrity; key signals include singlets around 4.4–5.3 ppm corresponding to methylene protons in N-alkylated compounds.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Identifies functional groups such as amides and amines.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Core Scaffold Formation | Nucleophilic substitution of 2-oxoindoline with ethyl chloroacetate in acetone, K2CO3, KI |

| Intermediate Conversion | Acyl transfer with hydrazine monohydrate in refluxing ethanol |

| Functional Group Introduction | Aldol condensation with benzaldehydes or isatins |

| Side Chain Attachment | Amidation or coupling with pentanediamide precursors |

| Key Reagents | Potassium carbonate, potassium iodide, hydrazine monohydrate, sodium triacetoxyborohydride |

| Typical Yields | 90–93% for initial substitution; moderate for subsequent steps |

| Purification Techniques | Chromatography, recrystallization |

| Analytical Techniques | NMR, HPLC, MS, IR |

Chemical Reactions Analysis

2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amino derivatives .

Scientific Research Applications

2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide has a wide range of scientific research applications . In chemistry, it is used as a reference standard and in the synthesis of other compounds . In biology and medicine, it is studied for its potential therapeutic effects and as an impurity in the production of drugs like lenalidomide . Additionally, it has applications in the industry as a chemical intermediate and in the development of new materials .

Mechanism of Action

The mechanism of action of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide involves its interaction with specific molecular targets and pathways . As an impurity of lenalidomide, it may share similar mechanisms, such as modulating the activity of ubiquitin E3 ligase cereblon . This interaction leads to the degradation of specific transcription factors, which can influence various cellular processes .

Comparison with Similar Compounds

Key Observations :

- Functional Groups: The ethoxyphenyl sulfonamide derivative exhibits enhanced solubility due to its sulfonamide group, whereas the amino-isoindolinyl group in the target compound may reduce bioavailability.

- Bioactivity: TH-701 demonstrates potent activity against Pneumocystis carinii and Trypanosoma brucei due to its bis-benzamidine moieties, unlike the lenalidomide impurities, which lack therapeutic activity.

Pharmacokinetic and Bioanalytical Comparisons

Pharmacokinetic Parameters of Sulfonamide Analogues

While direct pharmacokinetic data for this compound are unavailable, studies on its sulfonamide analog (2-(4-Ethoxyphenylsulphonamido)pentanediamide) reveal:

- Oral Bioavailability : 73.2% in rats, attributed to efficient intestinal absorption.

- Half-Life : 2.585 ± 0.357 hours.

- Protein Precipitation Efficiency : Enhanced recovery (85–90%) using acetonitrile with prior water dilution.

In contrast, bis-benzamidines like TH-701 show low cytotoxicity in A549 lung carcinoma cells but lack oral bioavailability data.

Biological Activity

2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide is a compound that has garnered attention in pharmaceutical research due to its structural similarities to known therapeutic agents such as lenalidomide and thalidomide. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 276.29 g/mol. Its structure includes an isoindoline core with a pentanediamide functional group, which may contribute to its biological activity.

Research indicates that this compound may influence various biological targets, particularly in the context of immune modulation and cancer therapy. Its interaction profiles suggest that it could affect tumor microenvironments and immune cell functions, similar to its analogs.

Interaction Studies

Studies on binding affinities reveal that this compound may interact with specific receptors or enzymes involved in critical signaling pathways. These interactions are essential for understanding its potential therapeutic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable uses of compounds structurally related to this compound:

| Compound Name | Structural Features | Notable Uses |

|---|---|---|

| Lenalidomide | Isoindoline core; similar amide functionality | Used in multiple myeloma treatment |

| Thalidomide | Isoindoline structure; immunomodulatory properties | Used for leprosy and multiple myeloma |

| 2-(4-(1-Oxoisoindolin-2-yl)phenyl)butanoic acid | Contains isoindoline; different side chain | Investigated for anti-inflammatory effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Therapeutics : Preliminary studies suggest that the compound may exhibit anti-tumor properties by modulating immune responses and inhibiting tumor growth. Research indicates that it might enhance the efficacy of existing cancer therapies by altering the tumor microenvironment.

- Immunomodulation : Similar to lenalidomide, this compound may enhance T-cell activation and proliferation, suggesting its potential use in treating autoimmune diseases or enhancing vaccine responses.

- Structural Activity Relationship (SAR) : Ongoing research aims to elucidate how variations in the structure of this compound influence its biological activity. Understanding these relationships is crucial for optimizing its pharmacological profile.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and characterizing 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide in pharmaceutical formulations?

- Methodological Answer : Use hyphenated techniques such as HPLC-UV/Vis coupled with high-resolution mass spectrometry (HRMS) for preliminary identification. Confirm structural integrity via 1D/2D NMR (e.g., H, C, HSQC, and HMBC experiments) to resolve stereochemical ambiguities. For crystalline samples, X-ray crystallography using refinement software like SHELXL (via SHELX suite) can validate bond lengths and angles . Quantify impurities using validated HPLC methods with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and mobile phases like 0.1% trifluoroacetic acid in water/acetonitrile gradients .

Q. How is this compound quantified as a process-related impurity in Lenalidomide synthesis?

- Methodological Answer : Employ reverse-phase HPLC with a limit of detection (LOD) ≤ 0.05% and limit of quantification (LOQ) ≤ 0.15%. Calibrate using a reference standard (CAS 2197414-55-2) and validate linearity across 0.1–1.5% of the API concentration. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Ensure peak purity via photodiode array (PDA) detection to distinguish co-eluting impurities .

Advanced Research Questions

Q. How can discrepancies in purity assessments of this impurity across laboratories be resolved?

- Methodological Answer : Perform inter-laboratory cross-validation using orthogonal techniques:

- HPLC (for retention time consistency).

- LC-MS (for accurate mass confirmation, m/z 276.29 [M+H] ).

- NMR spectroscopy (to verify absence of isomeric contaminants).

Standardize sample preparation (e.g., sonication in dimethyl sulfoxide) and harmonize column temperatures (25–30°C) to minimize variability .

Q. What synthetic pathways lead to the formation of this impurity, and how can reaction conditions be optimized to suppress its yield?

- Methodological Answer : The impurity forms via amide bond hydrolysis or intramolecular cyclization during Lenalidomide synthesis. Optimize by:

- Reducing reaction temperature (≤ 50°C) to prevent thermal degradation.

- Using anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis.

- Introducing scavengers like molecular sieves to trap reactive intermediates. Monitor intermediate stability via in-situ FTIR to detect early degradation .

Q. How does the compound’s stability under stress conditions (thermal, photolytic) impact its presence in drug products?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal stress : 40–60°C/75% RH for 4 weeks; analyze via HPLC for degradation products.

- Photolytic stress : Expose to 1.2 million lux-hours of visible/UV light.

- Hydrolytic stress : Test in pH 1.2 (HCl), 6.8 (phosphate buffer), and 8.0 (borate buffer) at 70°C. Use Arrhenius modeling to predict shelf-life and identify critical storage conditions .

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer : Challenges include disordered solvent molecules and twinning in crystals. Use SHELXL for refinement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.